![molecular formula C12H20Cl2N2O B15308737 [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride typically involves the reaction of piperidine derivatives with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of [4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Phenylpiperidine: A derivative of piperidine with a phenyl group attached.
Piperidin-4-ylmethanol: A piperidine derivative with a hydroxymethyl group at the 4-position.
Uniqueness
[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride is unique due to its specific structure, which combines a phenylamino group with a piperidin-4-ylmethanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C12H20Cl2N2O |
|---|---|
分子量 |
279.20 g/mol |
IUPAC名 |
(4-anilinopiperidin-4-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H |
InChIキー |
WIYADTPDXTZLRH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CO)NC2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)

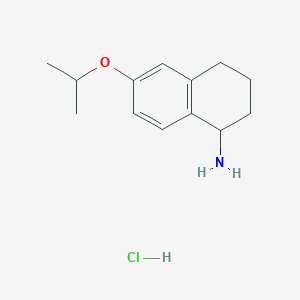

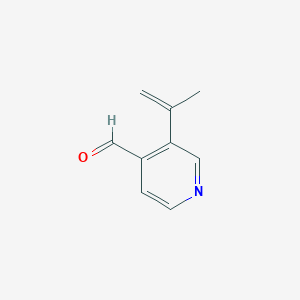
![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

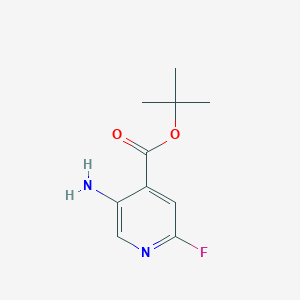
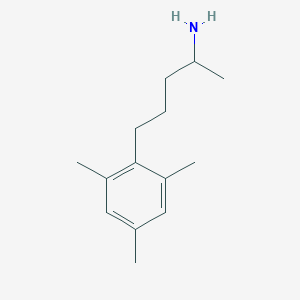

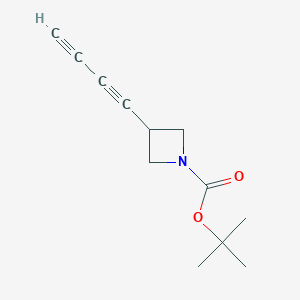

![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)
